Theophyllol
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Overview
Description
Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate is a chemical compound with the molecular formula C9H11N4NaO4 and a molecular weight of 262.2 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
The synthesis of Theophyllol typically involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with sodium acetate under specific conditions . The reaction is usually carried out in an aqueous or alcoholic medium, with the temperature and pH carefully controlled to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion is replaced by other cations or functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or methanol, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted purine derivatives .
Scientific Research Applications
Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Theophyllol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterases (PDEs), which are enzymes involved in the regulation of intracellular signaling pathways . By inhibiting PDEs, this compound can modulate the levels of cyclic nucleotides, leading to various physiological effects . Additionally, it may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, contributing to its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate can be compared with other similar compounds, such as:
1,3-dimethyl-7H-purine-2,6-dione (theophylline): Both compounds share a similar purine structure, but Theophyllol has an additional acetate group, which may influence its solubility and reactivity.
7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (ethyltheophylline): This compound has an ethyl group instead of an acetate group, leading to different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C9H11N4NaO4 |
---|---|
Molecular Weight |
262.2 g/mol |
IUPAC Name |
sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate |
InChI |
InChI=1S/C7H8N4O2.C2H4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;/h3H,1-2H3,(H,8,9);1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
JDYRVPRLEPMNDB-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |
Canonical SMILES |
CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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